molecular formula C38H40N4O3 B1663828 MEN11467 CAS No. 214487-46-4

MEN11467

Cat. No.: B1663828
CAS No.: 214487-46-4
M. Wt: 600.7 g/mol
InChI Key: JXDKAWGCUBTYFX-BMPTZRATSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MEN11467 involves the creation of a peptidomimetic structure that mimics the natural peptide ligands of the tachykinin NK1 receptor. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it generally involves multiple steps of organic synthesis, including peptide bond formation, protection and deprotection of functional groups, and purification processes .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production process must ensure high purity and consistency, adhering to stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions: MEN11467 undergoes various chemical reactions, primarily focusing on its interaction with the tachykinin NK1 receptor. These reactions include:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the inhibited tachykinin NK1 receptor complex, which prevents the downstream signaling pathways activated by substance P .

Mechanism of Action

MEN11467 exerts its effects by selectively binding to the tachykinin NK1 receptor, a G-protein-coupled receptor. By binding to this receptor, this compound inhibits the binding of natural ligands such as substance P, preventing the activation of downstream signaling pathways. This inhibition results in the suppression of various physiological responses mediated by the tachykinin NK1 receptor, including inflammation, pain, and bronchoconstriction .

Comparison with Similar Compounds

Uniqueness of MEN11467: this compound is unique due to its high selectivity and potency as a tachykinin NK1 receptor antagonist. It has a long-lasting effect and is orally available, making it a valuable tool in scientific research. Its ability to inhibit the binding of substance P with high specificity sets it apart from other similar compounds .

Properties

IUPAC Name

N-[(1S,2R)-2-[[(2R)-2-[methyl-[2-(4-methylphenyl)acetyl]amino]-3-naphthalen-2-ylpropanoyl]amino]cyclohexyl]-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N4O3/c1-25-15-17-26(18-16-25)23-36(43)42(2)35(22-27-19-20-28-9-3-4-10-29(28)21-27)38(45)41-34-14-8-7-13-33(34)40-37(44)31-24-39-32-12-6-5-11-30(31)32/h3-6,9-12,15-21,24,33-35,39H,7-8,13-14,22-23H2,1-2H3,(H,40,44)(H,41,45)/t33-,34+,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDKAWGCUBTYFX-BMPTZRATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)C(=O)NC4CCCCC4NC(=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC(=O)N(C)[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H]4CCCC[C@@H]4NC(=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214487-46-4
Record name MEN-11467
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214487464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEN-11467
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6RVM74SPT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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